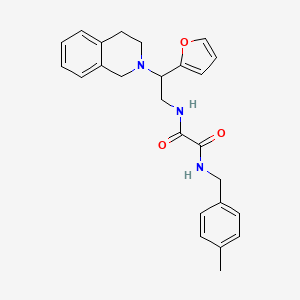

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic organic compound characterized by its complex molecular structure, which incorporates elements of both isoquinoline and furan. This multifaceted molecule has drawn significant attention in various fields of research due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps:

Formation of 3,4-Dihydroisoquinoline: : The initial step might involve the formation of 3,4-dihydroisoquinoline through hydrogenation of isoquinoline.

Functionalization of Furan: : The furan moiety can be introduced via a reaction between furfural and a Grignard reagent to form a substituted furan.

Coupling Reactions: : The dihydroisoquinoline and furan derivatives are then coupled using appropriate linkers under catalytic conditions.

Oxalamide Formation: : Finally, the formation of the oxalamide involves condensation reactions using oxalyl chloride and the appropriate benzylamines under controlled temperatures and pH.

Industrial Production Methods

In an industrial setting, the synthesis would likely be streamlined to improve yield and purity. This could involve:

Continuous flow synthesis techniques to enhance reaction efficiency.

Use of green chemistry principles to minimize waste and improve sustainability.

Optimization of reaction conditions through high-throughput screening methods.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, potentially at the furan ring, leading to furan epoxides or related derivatives.

Reduction: : Reduction can target the isoquinoline portion, potentially reducing double bonds to form dihydro derivatives.

Substitution: : Electrophilic or nucleophilic substitution reactions can occur, especially involving the benzyl and oxalamide groups.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: : Sodium borohydride, hydrogen gas with a palladium catalyst.

Catalysts: : Palladium on carbon, copper(I) iodide for coupling reactions.

Solvents: : Dichloromethane, ethanol, acetonitrile, depending on the specific reaction.

Major Products

Oxidation Products: : Epoxides, hydroxylated derivatives.

Reduction Products: : Saturated isoquinoline derivatives.

Substitution Products: : Various benzyl-substituted and furan-modified products.

Aplicaciones Científicas De Investigación

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide has several applications:

Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, and antitumor activities.

Industry: : May be used in the design of new materials or as a catalyst in specific industrial processes.

Mecanismo De Acción

The compound’s effects are mediated through interactions at the molecular level, often involving receptor binding or enzyme inhibition:

Molecular Targets: : Possible targets include neurotransmitter receptors or enzymes involved in metabolic pathways.

Pathways Involved: : Modulation of signaling pathways such as those involving cyclic AMP or mitogen-activated protein kinases.

Comparación Con Compuestos Similares

Compared to similar compounds, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide stands out due to its unique combination of isoquinoline, furan, and oxalamide groups:

Unique Features: : The fusion of these moieties grants the compound distinctive chemical and biological properties.

Similar Compounds: : Other compounds in the same class might include those with substitutions at the isoquinoline or furan rings, or alternative benzyl derivatives.

Actividad Biológica

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a unique molecular structure characterized by:

- Dihydroisoquinoline moiety : Known for its biological activity, particularly in neuropharmacology.

- Furan ring : Associated with various biological activities including antibacterial and anticancer properties.

- Oxalamide linkage : Enhances the compound's ability to form hydrogen bonds and engage in π-π interactions.

The molecular formula is C23H22N4O5, with a molecular weight of approximately 434.45 g/mol.

Antimicrobial Activity

Research indicates that compounds containing furan and isoquinoline structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 64 µg/mL to lower values depending on structural modifications .

Anticancer Activity

Studies have suggested that oxalamide derivatives can inhibit cancer cell proliferation. For example, compounds with similar scaffolds have been evaluated for their ability to induce apoptosis in cancer cell lines. Preliminary data indicate that this compound may possess cytotoxic effects against specific cancer types, although detailed mechanisms remain to be elucidated.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : The presence of the oxalamide group may allow the compound to act as an inhibitor for various enzymes involved in metabolic pathways.

- Interaction with Receptors : The dihydroisoquinoline moiety may interact with neurotransmitter receptors, potentially affecting neurological functions.

- Induction of Oxidative Stress : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of compounds structurally related to this compound:

- Antibacterial Study : A recent study demonstrated that a related furan derivative exhibited significant antibacterial activity against E. coli and Staphylococcus aureus, suggesting that modifications in the furan ring can enhance antimicrobial efficacy .

- Anticancer Evaluation : In vitro studies on isoquinoline derivatives indicated their potential as anticancer agents, with some compounds showing IC50 values in the low micromolar range against various cancer cell lines.

- Neuropharmacological Effects : Dihydroisoquinoline derivatives have been investigated for their neuroprotective effects, highlighting their potential in treating neurodegenerative diseases.

Propiedades

IUPAC Name |

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3/c1-18-8-10-19(11-9-18)15-26-24(29)25(30)27-16-22(23-7-4-14-31-23)28-13-12-20-5-2-3-6-21(20)17-28/h2-11,14,22H,12-13,15-17H2,1H3,(H,26,29)(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJABBHHRCMOQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.